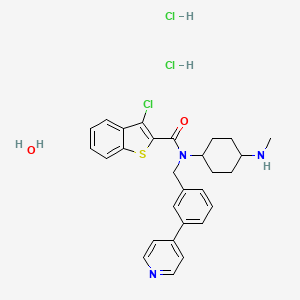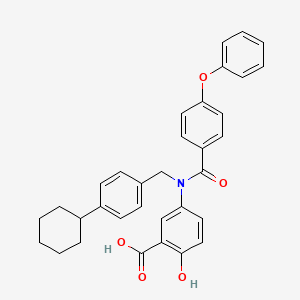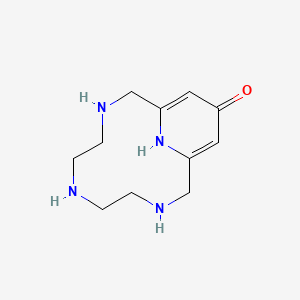![molecular formula C23H21Cl4N3O4 B560526 (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride CAS No. 1597402-27-1](/img/structure/B560526.png)
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
JPH203 Dihydrochloride, also known as KYT-0353, is a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids such as leucine and phenylalanine . It is highly expressed in cancer cells and is presumed to support their elevated growth and proliferation .
Mode of Action
JPH203 Dihydrochloride selectively inhibits LAT1-dependent L-leucine uptake and growth in certain cell cultures . It functions by blocking the LAT1, thereby reducing the transport of essential amino acids across the plasma membrane . This inhibition of LAT1 by JPH203 leads to a reduction in proliferation and mTORC1 signaling in human thyroid cancer cell lines .
Biochemical Pathways
The inhibition of LAT1 by JPH203 affects the biochemical pathways related to cellular proliferation. LAT1 is responsible for the active transport of essential amino acids across the plasma membrane, which are necessary for protein synthesis and cell growth . By inhibiting LAT1, JPH203 disrupts these pathways, leading to a reduction in cellular proliferation .
Pharmacokinetics
The pharmacokinetics of JPH203 Dihydrochloride are still under investigation. It has been observed that the compound’s area under the curve (auc) increases between certain dosage levels This suggests that the bioavailability of JPH203 may be dose-dependent
Result of Action
The primary result of JPH203’s action is a reduction in the growth of certain types of cancer cells. For instance, JPH203 treatment has been shown to induce thyroid tumor growth arrest in vivo in a fully immunocompetent mouse model of thyroid cancer . Additionally, JPH203 has been observed to up-regulate the population of apoptotic cells through the activation of apoptotic factors, including caspases and PARP .
Action Environment
The efficacy and stability of JPH203 can be influenced by various environmental factors. For example, the expression of LAT1 in cancer cells can affect the compound’s action . Additionally, the N-acetyltransferase 2 phenotype might help predict the safety and efficacy of JPH203 . More research is needed to fully understand how environmental factors influence the action of JPH203.
Biochemical Analysis
Biochemical Properties
JPH203 Dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting LAT1-dependent uptake of large neutral amino acids such as leucine and phenylalanine. This inhibition disrupts the nutrient supply essential for cancer cell growth. JPH203 Dihydrochloride interacts with LAT1, a transporter protein highly expressed in cancer cells, but not with LAT2, which is predominantly found in normal tissues . The compound binds to the substrate-binding pocket of LAT1, preventing the transport of amino acids across the cell membrane .
Cellular Effects
JPH203 Dihydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by depleting intracellular levels of essential amino acids, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, particularly the mTORC1 pathway, which is crucial for cell growth and metabolism . Additionally, JPH203 Dihydrochloride influences gene expression by upregulating pro-apoptotic factors such as Bad, Bax, Bak, and caspase-9, while downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL .
Molecular Mechanism
At the molecular level, JPH203 Dihydrochloride exerts its effects by binding to the LAT1-4F2hc complex, a heterodimeric transporter responsible for the uptake of large neutral amino acids . This binding inhibits the transport activity of LAT1, leading to a reduction in intracellular amino acid levels. The inhibition of LAT1 by JPH203 Dihydrochloride also results in the suppression of mTORC1 signaling, a pathway that regulates cell growth and metabolism . Furthermore, JPH203 Dihydrochloride induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JPH203 Dihydrochloride have been observed to change over time. The compound is metabolically stable in liver microsomes from various species, including mice, rats, dogs, monkeys, and humans . Long-term studies have shown that JPH203 Dihydrochloride can induce sustained growth inhibition and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of JPH203 Dihydrochloride vary with different dosages in animal models. In a study involving mice, the compound was administered at doses ranging from 6.3 to 25 mg/kg/day, resulting in significant inhibition of tumor growth . Higher doses were associated with dose-limiting toxicities, such as liver dysfunction, indicating a threshold effect . The maximum tolerated dose was determined to be 60 mg/m² in a phase I clinical trial .
Metabolic Pathways
JPH203 Dihydrochloride is involved in metabolic pathways that include its conversion to N-acetylated metabolites by N-acetyltransferase 2 (NAT2) in liver cells . The metabolic clearance of JPH203 Dihydrochloride is longer than its influx clearance, eventually becoming passive clearance . This metabolic stability contributes to its prolonged efficacy in inhibiting cancer cell growth.
Transport and Distribution
Within cells and tissues, JPH203 Dihydrochloride is transported and distributed primarily through LAT1 . The compound’s high affinity for LAT1 ensures its selective uptake by cancer cells, where it accumulates and exerts its inhibitory effects . The distribution of JPH203 Dihydrochloride within tissues is influenced by the expression levels of LAT1, which are typically elevated in tumors .
Subcellular Localization
JPH203 Dihydrochloride localizes to the plasma membrane, where it interacts with the LAT1-4F2hc complex . This subcellular localization is critical for its function as an inhibitor of amino acid transport. The compound’s targeting to the plasma membrane is facilitated by its binding to LAT1, which is responsible for its transport activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JPH203 Dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction.
Formation of the Propanoic Acid Moiety: This involves the reaction of the intermediate with a suitable propanoic acid derivative.
Industrial Production Methods: Industrial production of JPH203 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: JPH203 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the benzoxazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
JPH203 Dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of LAT1 in various cancer cell lines, leading to reduced cell proliferation and induction of apoptosis
Biology: The compound is used to investigate the role of amino acid transporters in cellular metabolism and signaling pathways.
Medicine: JPH203 Dihydrochloride is being explored as a potential therapeutic agent for the treatment of cancers that overexpress LAT1.
Industry: The compound is used in the development of diagnostic tools and assays for detecting LAT1 activity.
Comparison with Similar Compounds
JPH203 Dihydrochloride is unique in its high selectivity for LAT1 compared to other similar compounds. Some similar compounds include:
BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid): A non-selective inhibitor of amino acid transporters.
V-9302: Another LAT1 inhibitor but with different selectivity and potency profiles.
Compared to these compounds, JPH203 Dihydrochloride has shown superior efficacy in inhibiting LAT1 and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSAOPNUSNNYQL-NTEVMMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597402-27-1 | |
| Record name | Nanvuranlat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)



![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)


